Bis(ethylenedithio)tetrathiafulvalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJCVNLYDXCIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348249 | |

| Record name | Bis(ethylenedithio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66946-48-3 | |

| Record name | Bis(ethylenedithio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Electronic Landscape of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bis(ethylenedithio)tetrathiafulvalene, commonly known as BEDT-TTF or ET, stands as a cornerstone in the field of molecular electronics and materials science. Since its synthesis in the late 1970s, this remarkable organic donor molecule has given rise to a vast family of charge-transfer salts exhibiting a rich spectrum of electronic ground states, including metallic, superconducting, semiconducting, and insulating phases.[1] This technical guide provides an in-depth exploration of the core electronic properties of BEDT-TTF and its derivatives, with a focus on quantitative data, experimental methodologies, and the intricate relationships between structure and function.

Core Electronic Properties of BEDT-TTF Salts

The electronic behavior of BEDT-TTF-based materials is profoundly influenced by the counter-anion (X) in its charge-transfer salts, which typically have the stoichiometry (BEDT-TTF)₂X. The arrangement of the BEDT-TTF molecules in the crystal lattice, often denoted by Greek letters such as α, β, δ, κ, and θ, dictates the dimensionality of the electronic system and the nature of its ground state.[2] These materials are characterized by their layered structures, with conducting layers of BEDT-TTF cations separated by insulating anion layers.[3][4]

Conductivity and Superconductivity

Many BEDT-TTF salts exhibit metallic conductivity at room temperature, with some undergoing a transition to a superconducting state at low temperatures. The critical temperature (Tc) for superconductivity is highly sensitive to the specific anion and the packing motif of the donor molecules. For instance, κ-(BEDT-TTF)₂Cu[N(CN)₂]Br is a well-known ambient-pressure organic superconductor with a Tc of approximately 11.2-11.9 K.[1][5] In contrast, the isostructural κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl is a Mott insulator at ambient pressure but can be driven into a superconducting state with the application of a modest pressure of over 0.2 kbar.[1] The application of external pressure is a common technique to suppress insulating states and induce or enhance superconductivity in these materials.[6][7]

Charge Ordering and Mott Insulating States

In many BEDT-TTF salts, strong electron-electron correlations play a crucial role in determining the electronic properties. When the on-site Coulomb repulsion is significant, especially in strongly dimerized systems, a Mott insulating state can emerge.[2] In such a state, electron itinerancy is hindered, leading to insulating behavior despite a partially filled conduction band.

Furthermore, in less dimerized, quarter-filled systems, intersite Coulomb repulsion can lead to a phenomenon known as charge ordering (CO), where charges localize on specific BEDT-TTF molecules.[2] This charge disproportionation is often accompanied by a metal-insulator transition.[8] Vibrational spectroscopy, particularly Raman and infrared measurements, is a powerful tool to probe charge ordering, as the vibrational frequencies of certain modes within the BEDT-TTF molecule are sensitive to its charge state.[2][8]

Quantitative Electronic Data

The following tables summarize key quantitative electronic properties for a selection of representative BEDT-TTF-based charge-transfer salts.

| Salt | Packing Type | Ground State | Room Temperature Conductivity (σ_rt) [S cm⁻¹] | Critical Temperature (Tc) [K] | Critical Field (Hc2) [T] | Reference(s) |

| (BEDT-TTF)₅[Fe(C₂O₄)₃]·(H₂O)₂·CH₂Cl₂ | - | Paramagnetic Semiconductor | 4 | N/A | N/A | [9] |

| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | κ | Superconductor | N/A | 11.2 - 11.9 | N/A | [1][10] |

| κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl | κ | Mott Insulator | N/A | 11.5 (at ambient pressure) | N/A | [1][5] |

| β″-(BEDT-TTF)₂[(H₂O)(NH₄)₂Cr(C₂O₄)₃]·18-crown-6 | β″ | Superconductor | N/A | ~4.0 | Hc2‖ = 7.6, Hc2⊥ = 0.4 | [11][12] |

| β″-(BEDT-TTF)₂SF₅CH₂CF₂SO₃ | β″ | Superconductor | N/A | ~4.8 | Hc2 ≈ 13 | [4] |

| (BEDT-TTF)₄Hg₃Cl₈ | - | Superconductor | N/A | 1.8 (at 12 kbar) | N/A | [13] |

| β-(BEDT-TTF)₂I₃ | β | Superconductor | N/A | 7.5 (above 1 kbar) | N/A | [7] |

| δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | δ′ | Dimer-Mott Insulator | N/A | N/A | N/A | [2] |

| Salt | Transition Temperature (T_MI or T_CO) [K] | Activation Energy (E_a) [eV] | Reference(s) |

| δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | 200 | 0.19 | [2] |

| κ-(BEDT-TTF)₂Hg(SCN)₂Br | ~90 | N/A | [6] |

| θ-(BEDT-TTF)₂RbZn(SCN)₄ | 195 | N/A | [8] |

| κ-(BEDT-TTF)₂K⁺(18-crown-6)[CoII(NCS)₄]∙(H₂O) | N/A | 0.57 (exp.) | [14] |

Experimental Protocols

The characterization of the electronic properties of BEDT-TTF salts involves a suite of sophisticated experimental techniques.

Synthesis and Crystal Growth

Single crystals of BEDT-TTF charge-transfer salts are typically grown by electrocrystallization .[9][15] This method involves the electrochemical oxidation of neutral BEDT-TTF molecules in an organic solvent in the presence of a supporting electrolyte containing the desired counter-anion. The process is carried out in an H-shaped cell, with a constant current or voltage applied between platinum electrodes.[15]

Electrical Resistivity Measurements

The temperature dependence of electrical resistance is a fundamental measurement to determine the electronic ground state. A standard four-point probe method is employed to measure the resistance of single crystals.[2][16] A small DC current (e.g., 0.5 μA) is applied through two outer contacts, and the voltage drop is measured across two inner contacts using a sourcemeter.[16] Measurements are performed in a cryostat to control the temperature over a wide range.[2]

Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are crucial for probing the molecular vibrations and charge distribution within the BEDT-TTF molecules.[2][8] Infrared measurements are often performed on single crystals using a microscope coupled to a spectrometer to measure the polarized reflectance spectra.[16] The optical conductivity is then obtained through a Kramers-Kronig analysis of the reflectance data.[16] Charge-sensitive vibrational modes, particularly those associated with the central C=C double bond of the TTF core, provide direct evidence for charge ordering.[2][8]

Fermi Surface Determination

For metallic salts, the Shubnikov-de Haas (SdH) and de Haas-van Alphen (dHvA) oscillations are powerful techniques to map the Fermi surface.[11][17] These quantum oscillations in magnetoresistance (SdH) or magnetization (dHvA) are measured at very low temperatures and high magnetic fields. The frequencies of these oscillations are directly proportional to the extremal cross-sectional areas of the Fermi surface perpendicular to the applied magnetic field.[11]

Structural Analysis

Single-crystal X-ray diffraction is indispensable for determining the precise crystal structure, including the packing motif of the BEDT-TTF molecules and the arrangement of the anions.[2][9] This information is fundamental for understanding the structure-property relationships and for performing theoretical band structure calculations.

Visualizing Key Concepts

The following diagrams illustrate fundamental aspects of BEDT-TTF's electronic properties.

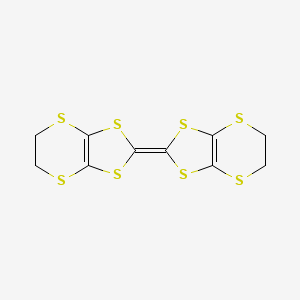

Caption: Molecular structure of this compound (BEDT-TTF).

References

- 1. A New BEDT-TTF-Based Organic Charge Transfer Salt with a New Anionic Strong Acceptor, N,N'-Disulfo-1,4-benzoquinonediimine | MDPI [mdpi.com]

- 2. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fermi Surface Structure and Isotropic Stability of Fulde-Ferrell-Larkin-Ovchinnikov Phase in Layered Organic Superconductor <i>β</i>″-(BEDT-TTF)<sub>2</sub>SF<sub>5</sub>CH<sub>2</sub>CF<sub>2</sub>SO<sub>3</sub> - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Effect of pressure on the superconductivity of beta-(BEDT-TTF)2I3 (Journal Article) | OSTI.GOV [osti.gov]

- 8. Charge ordering - Wikipedia [en.wikipedia.org]

- 9. Synthesis, crystal structure, and characterization of charge-transfer salt: (BEDT-TTF)5[Fe(C2O4)3]·(H2O)2·CH2Cl2 (BEDT-TTF = this compound) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. Organic Charge Transfer Salts | Komet 335 Magnetism [blogs.uni-mainz.de]

- 11. mdpi.com [mdpi.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Superconductivity in a BEDT-TTF organic conductor with a chloromercurate anion | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Semiconducting charge-transfer salts of BEDT-TTF [this compound] with hexachlorometallate(IV) anions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) Salts

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) salts. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the intricate world of organic conductors, offering a detailed examination of their synthesis, crystallization, and structural elucidation.

The unique layered crystal structures of BEDT-TTF salts give rise to a remarkable array of electronic properties, including metallic conductivity, superconductivity, and charge ordering.[1][2][3] A thorough understanding of their three-dimensional atomic arrangement is paramount for correlating structure with function and for the rational design of novel materials with tailored electronic characteristics. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of crystallographic analysis in this fascinating class of materials.

Core Crystallographic Data of Representative BEDT-TTF Salts

The crystal structures of BEDT-TTF salts are diverse, with the arrangement of the BEDT-TTF donor molecules—often categorized into α, β, κ, θ, and δ phases—dictating their physical properties. The following tables summarize key crystallographic data for several prominent BEDT-TTF salts, offering a comparative look at their structural parameters. This data is crucial for understanding the packing motifs and intermolecular interactions that govern the electronic behavior of these materials.

| Salt | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Temperature (K) | Ref. |

| α-(BEDT-TTF)₂I₃ | C₂₀H₁₆S₁₆I₃ | Triclinic | P-1 | 9.16 | 10.77 | 17.54 | 96.73 | 97.58 | 91.47 | Room Temp | [4] |

| β-(BEDT-TTF)₂I₃ | C₂₀H₁₆S₁₆I₃ | Triclinic | P-1 | 6.609 | 9.083 | 15.267 | 85.63 | 95.62 | 70.22 | Room Temp | |

| κ-(BEDT-TTF)₂Cu(NCS)₂ | C₂₂H₁₆N₂S₁₈Cu | Orthorhombic | Pnma | 16.248 | 8.440 | 13.124 | 90 | 90 | 90 | Room Temp | |

| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | C₂₄H₁₆N₃S₁₆BrCu | Orthorhombic | Pnma | 12.941 | 30.015 | 8.541 | 90 | 90 | 90 | Room Temp | [5] |

| θ-(BEDT-TTF)₂I₃ | C₂₀H₁₆S₁₆I₃ | Monoclinic | C2/c | 10.076 | 33.853 | 4.964 | 90 | 108.7 | 90 | Room Temp | |

| δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | C₂₂H₁₆F₅O₃S₁₇ | Monoclinic | P2₁/m | 6.657 | 36.195 | 8.448 | 90 | 100.9 | 90 | 300 | [6] |

| α'-(BEDT-TTF)₂(HOC₂H₄SO₃)₂ | C₂₄H₂₆O₈S₁₈ | Monoclinic | P2₁/c | 10.680 | 8.611 | 19.340 | 90 | 98.66 | 90 | 100 | [2] |

| (BEDT-TTF)₄(GaCl₄)₂·C₆H₅CH₃ | C₄₇H₃₂Cl₈Ga₂S₃₂ | Monoclinic | I2/c | 31.757 | 6.806 | 34.879 | 90 | 90.45 | 90 | Room Temp | [7] |

Experimental Protocols: From Synthesis to Structure Refinement

The successful crystal structure analysis of BEDT-TTF salts hinges on a series of meticulous experimental procedures. This section outlines the key methodologies involved.

I. Synthesis and Crystal Growth

1. Synthesis of BEDT-TTF:

The donor molecule, BEDT-TTF, can be synthesized through various multi-step procedures. A common route involves the coupling of 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][1][3]dithiin using triethyl phosphite.[8] The precursor itself is prepared from 1,2-ethanedithiol (B43112) and chloroacetyl chloride.[8]

2. Electrocrystallization:

High-quality single crystals of BEDT-TTF salts are typically grown using electrochemical oxidation.[3][9][10]

-

Apparatus: A standard H-shaped electrochemical cell with two compartments separated by a porous glass frit is commonly used. Platinum wire electrodes serve as the anode and cathode.

-

Electrolyte Solution: A solution containing the neutral BEDT-TTF donor molecule and the salt of the desired counter-anion (e.g., a tetraalkylammonium salt) is prepared in an appropriate organic solvent (e.g., 1,1,2-trichloroethane, chlorobenzene, or tetrahydrofuran).[2][6]

-

Growth Conditions: A small, constant DC current (typically in the range of 0.1-1.0 μA) is applied across the electrodes.[6] Over a period of several days to weeks, single crystals of the BEDT-TTF salt form on the anode surface. The specific current, solvent, and temperature can be varied to optimize crystal size and quality.[10]

II. Single-Crystal X-ray Diffraction

1. Crystal Mounting:

A suitable single crystal is selected under a microscope and mounted on a goniometer head. For low-temperature measurements, the crystal is typically mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas.[1][11]

2. Data Collection:

X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[2][12][13]

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is designed to measure a complete and redundant set of reflections.

-

Low-Temperature Data Collection: For many BEDT-TTF salts, data is collected at low temperatures (typically around 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.[5][14] This is achieved using a cryostat that directs a continuous stream of cold nitrogen gas over the crystal.

III. Structure Solution and Refinement

1. Data Processing:

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This results in a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

2. Structure Solution:

The phase problem is solved to obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson methods, often implemented in software packages like SHELXS.[15][16]

3. Structure Refinement:

The initial structural model is refined against the experimental diffraction data using a least-squares minimization procedure. The program SHELXL is widely used for this purpose.[17][18]

-

Refinement Parameters: The parameters that are refined include atomic coordinates, anisotropic displacement parameters, and site occupancy factors.

-

Model Building: The refinement process is iterative. Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) or to identify disorder in the crystal structure.[17]

-

Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit, to ensure the quality and reliability of the model.

Visualizing the Workflow

To provide a clear understanding of the interconnected stages of crystal structure analysis, the following diagrams, generated using the DOT language, illustrate the overall experimental workflow and the iterative nature of structure refinement.

Caption: Overall experimental workflow for the crystal structure analysis of BEDT-TTF salts.

Caption: The iterative cycle of crystallographic structure refinement.

References

- 1. Cryo-crystallography and Data Collection [people.mbi.ucla.edu]

- 2. mdpi.com [mdpi.com]

- 3. Reviving BVDT-TTF and EVT-TTF salts - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00054D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis, crystal structure, and characterization of charge-transfer salt: (BEDT-TTF)5[Fe(C2O4)3]·(H2O)2·CH2Cl2 (BEDT-TTF = this compound) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Determining biomolecular structures near room temperature using X-ray crystallography: concepts, methods and future optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. Room Temperature X-ray Crystallography [saromics.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. Structure Solution | OlexSys [olexsys.org]

- 17. An Easy Structure - Sucrose [xray.uky.edu]

- 18. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Chemical Properties of the BEDT-TTF Molecule

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(ethylenedithio)tetrathiafulvalene, commonly abbreviated as BEDT-TTF or ET, is a pivotal organic donor molecule that has been the cornerstone of significant advancements in the field of molecular conductors and superconductors. Its unique chemical structure, characterized by a tetrathiafulvalene (B1198394) (TTF) core fused with two ethylenedithio groups, facilitates strong intermolecular interactions, leading to a rich variety of solid-state electronic phenomena. This technical guide provides a comprehensive overview of the fundamental chemical properties of the BEDT-TTF molecule, with a focus on its synthesis, molecular and electronic structure, redox behavior, and crystal packing characteristics. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel organic functional materials.

Synthesis of BEDT-TTF

The synthesis of BEDT-TTF can be achieved through several routes, with a common and effective method involving a phosphite-mediated coupling reaction. A generalized protocol is outlined below.

Experimental Protocol: Synthesis of BEDT-TTF

This protocol describes a common synthetic route to BEDT-TTF, which involves the preparation of an intermediate thione and its subsequent coupling.

Materials and Reagents:

-

Carbon disulfide (CS₂)

-

Sodium metal

-

Mercuric acetate

-

Triethyl phosphite

-

Various organic solvents (e.g., methanol (B129727), ether, chlorobenzene (B131634), dichloromethane)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Disodium (B8443419) Salt: In a reaction vessel under an inert atmosphere, carbon disulfide is reduced with an alkali metal, such as sodium, to form the disodium 4,5-dimercapto-1,3-dithiole-2-thione salt.

-

Alkylation: The resulting disodium salt is then alkylated with 1,2-dibromoethane to introduce the ethylenedithio groups. This step leads to the formation of a thione intermediate.

-

Conversion to the Oxo-derivative: The thione is converted to its corresponding 2-oxo derivative, 5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiin-2-one, through oxidation with mercuric acetate.

-

Coupling Reaction: The final step involves the coupling of the oxo-derivative using a coupling agent such as triethyl phosphite. The reaction mixture is typically heated to reflux for several hours.

-

Purification: Upon cooling, the crude BEDT-TTF product precipitates as bright orange-red crystals. The product is then collected by filtration, washed with solvents like methanol and ether, and can be further purified by recrystallization from a suitable solvent such as chlorobenzene to yield bright red needles.

Molecular Structure

The BEDT-TTF molecule consists of a planar tetrathiafulvalene (TTF) core flanked by two ethylenedithio groups. The conformation of the six-membered rings containing the ethylene (B1197577) bridges can vary, leading to different molecular packing arrangements in the solid state.

Molecular Geometry

The precise bond lengths and angles of the BEDT-TTF molecule can vary slightly depending on its charge state (neutral or radical cation) and its environment in the crystal lattice. The following table summarizes typical bond lengths and angles for the neutral BEDT-TTF molecule.[3]

| Bond | Length (Å) | Angle | Degree (°) |

| C1=C1' | 1.34 | S1-C1-S2 | 114.5 |

| C1-S1 | 1.76 | S1-C1-C1' | 122.8 |

| C1-S2 | 1.76 | S2-C1-C1' | 122.7 |

| C2-S1 | 1.76 | C1-S1-C2 | 95.5 |

| C3-S2 | 1.76 | C1-S2-C3 | 95.4 |

| C2-C3 | 1.54 | S1-C2-C3 | 114.5 |

| C2-H | 1.10 | S2-C3-C2 | 114.6 |

| C3-H | 1.10 | H-C2-H | 109.5 |

| H-C3-H | 109.5 |

Note: The numbering of atoms may vary between different crystallographic studies. The values presented here are representative.

Figure 1: Molecular structure of BEDT-TTF.

Electronic Properties and Redox Behavior

BEDT-TTF is a strong electron donor and can be easily oxidized to form stable radical cations (BEDT-TTF⁺) and dications (BEDT-TTF²⁺). This property is fundamental to the formation of charge-transfer salts with a wide range of electronic behaviors.

Redox Potentials

The redox potentials of BEDT-TTF are typically measured by cyclic voltammetry. The molecule exhibits two reversible one-electron oxidation steps.

| Redox Couple | E₁/₂ (V vs. Ag/AgCl) | E₁/₂ (V vs. SCE) |

| BEDT-TTF⁰ / BEDT-TTF⁺ | +0.52 | +0.48 |

| BEDT-TTF⁺ / BEDT-TTF²⁺ | +0.94 | +0.90 |

Note: Potentials can vary depending on the solvent, supporting electrolyte, and reference electrode used.

Experimental Protocol: Cyclic Voltammetry

This protocol outlines the general procedure for determining the redox potentials of BEDT-TTF.

Apparatus and Reagents:

-

Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Solution of BEDT-TTF in a suitable solvent (e.g., dichloromethane, acetonitrile)

-

Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a solution of BEDT-TTF (typically in the millimolar range) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, rinse it thoroughly with solvent, and dry it before use.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

-

Data Acquisition: Set the parameters on the potentiostat, including the initial and final potentials, and the scan rate (e.g., 100 mV/s). Initiate the potential sweep and record the resulting voltammogram.

-

Data Analysis: From the cyclic voltammogram, determine the half-wave potentials (E₁/₂) for the two oxidation waves, which correspond to the average of the anodic and cathodic peak potentials.

Crystal Packing and Solid-State Properties

In the solid state, BEDT-TTF molecules form layered structures where the donor molecules are arranged in various packing motifs. These arrangements, in conjunction with the counter-anion, dictate the electronic properties of the resulting charge-transfer salt, which can range from insulating to semiconducting, metallic, and even superconducting.[4]

Common Packing Motifs

Several distinct packing motifs of BEDT-TTF molecules have been identified, designated by Greek letters:

-

α-type: Characterized by a herringbone arrangement of the donor molecules. α-(BEDT-TTF)₂I₃ is a well-known example that exhibits a metal-insulator transition.[2]

-

β-type: Involves a more parallel arrangement of the BEDT-TTF molecules, leading to stronger intermolecular interactions and often metallic behavior.

-

κ-type: A highly dimerized structure where two BEDT-TTF molecules form a face-to-face pair. This motif is frequently found in BEDT-TTF-based superconductors.[3]

-

δ-type: Characterized by twisted stacks of dimerized BEDT-TTF radical cations.[4]

-

θ-type: A two-dimensional arrangement with a triangular lattice of donor molecules.

Figure 2: Relationship between crystal packing and electronic properties.

Conductivity of BEDT-TTF Salts

The electrical conductivity of BEDT-TTF salts is highly anisotropic and strongly depends on the crystal packing and the nature of the counter-anion. The following table provides representative room-temperature conductivity values for some BEDT-TTF salts.

| Compound | Packing Type | Conductivity (S·cm⁻¹) | Electronic Behavior |

| α-(BEDT-TTF)₃(HOC₂H₄SO₃)₂ | α | 1.15 x 10² | Semiconductor |

| δ'-(BEDT-TTF)₂(CF₃CF₂SO₃) | δ' | ~0.02 | Semiconductor |

| κ-(BEDT-TTF)₂K⁺(18-crown-6)[Co(NCS)₄]·H₂O | κ | ~0.33 | Semiconductor |

| (BEDT-TTF)₅[Fe(C₂O₄)₃] | - | 4 | Semiconductor |

Experimental Protocol: Four-Probe Conductivity Measurement

The four-probe method is a standard technique for measuring the electrical conductivity of single crystals, which minimizes the influence of contact resistance.

Apparatus:

-

Four-probe measurement setup with a current source and a voltmeter

-

Cryostat for temperature-dependent measurements

-

Fine gold or platinum wires

-

Conductive paste (e.g., silver or carbon paste)

-

Microscope for sample mounting

Procedure:

-

Crystal Selection and Mounting: Select a single crystal of suitable size and quality. Mount the crystal on a substrate.

-

Contact Placement: Under a microscope, carefully attach four fine wires to the crystal in a linear arrangement using a small amount of conductive paste. The two outer probes serve as the current leads, and the two inner probes are the voltage leads.

-

Measurement:

-

Apply a constant DC current (I) through the two outer probes.

-

Measure the voltage drop (V) across the two inner probes.

-

The resistance (R) is calculated as R = V/I.

-

-

Conductivity Calculation: The resistivity (ρ) is calculated using the formula ρ = R * (A/L), where A is the cross-sectional area of the crystal and L is the distance between the inner probes. The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).

-

Temperature Dependence: For variable temperature measurements, the setup is placed in a cryostat, and the measurements are repeated at different temperatures.

Visualization of Experimental Workflow

The characterization of BEDT-TTF and its charge-transfer salts typically follows a systematic workflow to elucidate its structural and physical properties.

Figure 3: General experimental workflow for BEDT-TTF and its salts.

Conclusion

The BEDT-TTF molecule remains a subject of intense research due to its remarkable ability to form a diverse range of charge-transfer salts with tunable electronic properties. A thorough understanding of its fundamental chemical properties, from its synthesis and molecular structure to its redox behavior and solid-state packing, is crucial for the rational design of new functional organic materials. This guide has provided a detailed overview of these core aspects, including experimental methodologies and data, to aid researchers in their exploration of this fascinating class of molecular conductors. The continued investigation of BEDT-TTF and its derivatives promises to uncover new scientific insights and potential applications in areas such as molecular electronics and materials science.

References

Synthesis and Characterization of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A Technical Guide

Introduction

Bis(ethylenedithio)tetrathiafulvalene, commonly abbreviated as BEDT-TTF or simply ET, is a pivotal organic donor molecule that has been instrumental in the development of molecular conductors and superconductors. Its unique molecular structure, characterized by a tetrathiafulvalene (B1198394) (TTF) core fused with two ethylenedithio groups, facilitates strong intermolecular sulfur-sulfur interactions. These interactions are crucial for the formation of two-dimensional conducting networks within its radical cation salts, leading to a rich variety of electronic properties, including metallic conductivity and superconductivity at low temperatures. This technical guide provides an in-depth overview of the synthesis and characterization of BEDT-TTF, tailored for researchers, scientists, and professionals in drug development and materials science.

Synthesis of BEDT-TTF

The synthesis of BEDT-TTF can be achieved through several routes. The most widely employed method involves the coupling of 1,3-dithiole-2-thione (B1293655) or its corresponding oxo-derivative. An alternative approach proceeds via a tetrathiolate intermediate. Both methods are detailed below.

Method 1: Coupling of 5,6-Dihydro-1,3-dithiolo[4,5-b][1][2]dithiin-2-one

This is a common and effective method for the preparation of BEDT-TTF. The key step is the phosphite-mediated coupling of the corresponding 1,3-dithiole-2-one derivative.

Experimental Protocol:

A detailed, multi-step procedure for this synthesis is provided in Organic Syntheses.[1] The key final step involves the self-coupling of 5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiin-2-one.

-

Reaction: A solution of 5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiin-2-one in a suitable solvent (e.g., triethyl phosphite, which also acts as the coupling reagent) is heated under an inert atmosphere.

-

Conditions: The reaction is typically heated to reflux (around 125°C) for several hours (2-3 hours).[1]

-

Work-up and Purification: Upon cooling, the product, BEDT-TTF, precipitates as bright orange-red crystals. The solid is collected by filtration, washed sequentially with methanol (B129727) and ether, and then dried under reduced pressure.[1] For further purification, recrystallization from a solvent like chlorobenzene (B131634) can be performed to yield bright red needles.[1]

Method 2: Synthesis via Tetrapotassium 2,2'-bis(1,3-dithiole-4,5-disulfide)

An alternative and efficient route to functionalized BEDT-TTF derivatives involves the use of a tetrathiolate precursor.[2][3][4] This method offers a pathway to novel derivatives by reacting the tetrathiolate with various alkyl halides.

Experimental Protocol:

-

Preparation of Tetrapotassium 2,2'-bis(1,3-dithiole-4,5-disulfide): This precursor is prepared from 2,2'-bis(1,3,4,6-tetrathiapentalen-5-one) under carefully controlled basic conditions.[3] A mixture of dry ethanol, potassium hydroxide, and dithiapendione is stirred for an extended period under a nitrogen atmosphere. The resulting pink powder is filtered and dried under vacuum.[3]

-

Alkylation Reaction: The prepared tetrathiolate is then reacted with a suitable electrophile, such as 1,2-dibromoethane, to form the ethylenedithio rings and complete the synthesis of BEDT-TTF.

Synthesis Pathway Diagram

Caption: General synthetic routes to BEDT-TTF.

Characterization of BEDT-TTF

A comprehensive characterization of BEDT-TTF is essential to confirm its identity, purity, and electronic properties. The primary techniques employed for this purpose are detailed below.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure and packing arrangement of BEDT-TTF in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's electronic properties.

Experimental Protocol:

Single crystals of BEDT-TTF suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent, or by electrochemical methods for its radical cation salts.[5][6] The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure.

Crystallographic Data for a BEDT-TTF Salt:

The following table summarizes representative crystallographic data for a salt of BEDT-TTF, δ′-(BEDT-TTF)₂CF₃CF₂SO₃, at two different temperatures.

| Parameter | 300 K | 100 K |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/m | Pca2₁ |

| a (Å) | 7.338(2) | 7.279(2) |

| b (Å) | 35.539(11) | 35.291(11) |

| c (Å) | 7.795(2) | 15.358(5) |

| α (°) | 90 | 90 |

| β (°) | 111.49(3) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1891.8(9) | 3946(2) |

| Z | 2 | 4 |

| Data Source | [5][7] | [5][7] |

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of BEDT-TTF.[6][8] It provides information about the potentials at which the molecule is oxidized and reduced, as well as the stability of the resulting radical ions.

Experimental Protocol:

A typical CV experiment is performed in a three-electrode cell containing a solution of BEDT-TTF in a suitable solvent (e.g., dichloromethane, acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). The three electrodes are a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).[8] The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.

Redox Potentials of BEDT-TTF:

BEDT-TTF typically exhibits two reversible one-electron oxidation waves, corresponding to the formation of the radical cation (BEDT-TTF⁺) and the dication (BEDT-TTF²⁺).

| Oxidation Step | E₁/₂ (V vs. Ag/AgCl) |

| BEDT-TTF → BEDT-TTF⁺ + e⁻ | ~ +0.5 |

| BEDT-TTF⁺ → BEDT-TTF²⁺ + e⁻ | ~ +0.9 |

Note: Exact potential values can vary depending on the solvent, supporting electrolyte, and reference electrode used.

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the BEDT-TTF molecule. The absorption spectrum provides characteristic information about the π-electron system.

Experimental Protocol:

A solution of BEDT-TTF in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform) is prepared. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200 to 800 nm.

Absorption Maxima of BEDT-TTF:

The UV-Vis spectrum of neutral BEDT-TTF typically shows several absorption bands.

| Wavelength (λ_max, nm) | Assignment |

| ~318 | π → π* transition |

| ~345 (shoulder) | π → π* transition |

Note: The exact positions and intensities of the absorption maxima can be influenced by the solvent. The oxidized species (radical cation and dication) exhibit distinct absorption bands in the visible and near-infrared regions.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of BEDT-TTF.

Experimental Protocol:

A sample of BEDT-TTF is dissolved in a deuterated solvent (e.g., CDCl₃ or CS₂/CDCl₃ mixture). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

¹H and ¹³C NMR Chemical Shifts for BEDT-TTF:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.29 | singlet | -S-CH₂-CH₂-S- |

| ¹³C | ~30.0 | - | -S-C H₂-C H₂-S- |

| ¹³C | ~110.0 | - | Central C=C |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

Experimental Workflow Diagram

Caption: Workflow for the characterization of BEDT-TTF.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Facile synthesis of novel functionalized this compound (BEDT-TTF) derivatives. [roar.hep-bejune.ch]

- 3. Facile synthesis of novel functionalized this compound (BEDT-TTF) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

The Tetrathiafulvalene (TTF) Family: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of tetrathiafulvalene (B1198394) and its derivatives for professionals in research, science, and drug development.

The tetrathiafulvalene (TTF) family of molecules, first synthesized in the early 1970s, has garnered significant and sustained interest across various scientific disciplines.[1] This enduring fascination stems from the unique electronic and structural properties of the TTF core, a planar, sulfur-rich heterocyclic compound.[1] TTF is a potent π-electron donor capable of undergoing stable, reversible, two-step oxidation to its radical cation (TTF•+) and dication (TTF2+) forms.[1] This redox activity, coupled with the planarity of the molecule that facilitates π-π stacking, has established TTF and its derivatives as fundamental building blocks in the development of organic conductors, superconductors, and a wide array of functional molecular materials.[1]

This technical guide provides a comprehensive overview of the TTF family, with a focus on the core chemical principles, experimental methodologies, and key data relevant to researchers and professionals in drug development and materials science.

Core Properties and Redox Behavior

The defining characteristic of the TTF family is its reversible two-step oxidation.[1] These oxidation events occur at relatively low potentials, and the resulting cationic species are remarkably stable.[2] This stability is attributed to the formation of aromatic 6π-electron 1,3-dithiolium rings in the oxidized states.[3] The redox process can be represented as follows:

TTF ⇌ TTF•+ + e- TTF•+ ⇌ TTF2+ + e-

The ability to finely tune the redox potentials of TTF derivatives through the introduction of electron-donating or electron-withdrawing substituents allows for the rational design of materials with specific electronic properties.[2]

Quantitative Data: Redox Potentials of TTF Derivatives

The electrochemical properties of TTF and its derivatives are typically investigated using cyclic voltammetry. The following table summarizes the half-wave potentials (E1/2) for the two reversible oxidation steps of selected TTF derivatives. All potentials are reported in Volts (V) versus a silver/silver chloride (Ag/AgCl) reference electrode.

| Compound | E₁ (V vs. Ag/AgCl) | E₂ (V vs. Ag/AgCl) | Solvent |

| TTF | +0.34 | +0.78 | MeCN |

| Tetramethyl-TTF (TMTTF) | +0.29 | +0.73 | MeCN |

| Bis(ethylenedithio)-TTF (BEDT-TTF) | +0.51 | +0.89 | CH₂Cl₂ |

| Tetracyano-TTF (TCN-TTF) | +0.95 | +1.45 | CH₂Cl₂ |

Experimental Protocols

Synthesis of 1,3-Dithiole-2-thione (B1293655)

A key precursor for the synthesis of many TTF derivatives is 1,3-dithiole-2-thione. A common synthetic route involves the reaction of an activated acetylene (B1199291) with a source of the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) dianion. A detailed, step-by-step procedure is outlined below.

Materials:

-

Carbon disulfide (CS₂)

-

Sodium metal

-

Dimethylformamide (DMF), anhydrous

-

1,2-dichloroethyl ethyl ether

-

Toluene-p-sulfonic acid

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, sodium metal is dissolved in anhydrous DMF under a nitrogen atmosphere to generate a solution of sodium dmit.

-

The solution is cooled in an ice bath, and 1,2-dichloroethyl ethyl ether is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured into ice water and extracted with dichloromethane (B109758).

-

The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, 4-ethoxy-1,3-dithiolane-2-thione, is purified by vacuum distillation.

-

The purified intermediate is dissolved in toluene, and a catalytic amount of toluene-p-sulfonic acid is added.

-

The mixture is heated to reflux with a Dean-Stark trap to remove ethanol.

-

After the reaction is complete, the solvent is removed, and the resulting solid is recrystallized to yield pure 1,3-dithiole-2-thione.[4]

Synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)

BEDT-TTF is a prominent derivative of TTF, known for forming a variety of superconducting salts. Its synthesis is typically achieved through the coupling of two 5,6-dihydro-1,3-dithiolo[4,5-b][2][3]dithiin-2-one molecules.

Materials:

-

2-oxo-1,4-dithiane

-

N-chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄)

-

Potassium O-isopropyl xanthate

-

Concentrated sulfuric acid

-

Trimethyl phosphite

Procedure:

-

Synthesis of 3-Chloro-2-oxo-1,4-dithiane: 2-oxo-1,4-dithiane is refluxed with N-chlorosuccinimide in carbon tetrachloride. After cooling, the succinimide (B58015) is filtered off, and the solvent is evaporated to yield the crude product.

-

Synthesis of 2-Oxo-3-(isopropoxythiocarbonylthio)-1,4-dithiane: The crude 3-chloro-2-oxo-1,4-dithiane is reacted with potassium O-isopropyl xanthate in acetone.

-

Synthesis of 5,6-Dihydro-1,3-dithiolo[4,5-b][2][3]dithiin-2-one: The product from the previous step is added to cold, concentrated sulfuric acid. The reaction mixture is then poured onto ice, and the resulting precipitate is collected and purified.

-

Coupling Reaction: 5,6-Dihydro-1,3-dithiolo[4,5-b][2][3]dithiin-2-one is heated to reflux in trimethyl phosphite. The resulting bright orange-red crystals of BEDT-TTF are collected by filtration.

-

Purification: The crude BEDT-TTF is recrystallized from chlorobenzene to yield bright red needles.[5]

Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is an essential technique for characterizing the redox properties of TTF derivatives.

Experimental Setup:

-

Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell.

-

Working Electrode: A glassy carbon or platinum disk electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).[6]

-

Counter Electrode: A platinum wire or gauze.

-

Solvent: Acetonitrile (MeCN) or dichloromethane (CH₂Cl₂), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).[7]

Procedure:

-

A solution of the TTF derivative (typically 1-5 mM) is prepared in the electrolyte solution.

-

The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

The electrodes are immersed in the solution, and the CV is recorded by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

-

The resulting voltammogram will show two reversible oxidation peaks corresponding to the formation of the radical cation and the dication.

Visualizations: Signaling Pathways and Workflows

The unique properties of the TTF family have led to their use in various advanced applications, including molecular switches, sensors, and logic gates. The following diagrams, generated using the DOT language, illustrate some of these concepts.

Caption: Reversible two-step oxidation of Tetrathiafulvalene (TTF).

Caption: General synthetic workflow for TTF derivatives.

Caption: Mechanism of a TTF-based molecular shuttle.[8]

Applications in Drug Development and Beyond

The rich chemistry of the TTF scaffold has led to its exploration in a variety of applications beyond materials science. In the context of drug development, TTF derivatives are being investigated as redox-active components of drug delivery systems and as sensors for biologically relevant molecules.[9] The ability to switch the electronic and conformational properties of TTF-containing molecules through external stimuli opens up possibilities for the development of "smart" therapeutic agents.

Furthermore, the principles of molecular recognition and self-assembly inherent in TTF chemistry are being applied to the construction of complex supramolecular architectures, including molecular machines and logic gates, paving the way for the development of molecular-scale computing and robotics.[8][10]

Conclusion

The tetrathiafulvalene family of molecules continues to be a vibrant and fruitful area of research. Its unique combination of redox activity, structural versatility, and tunable electronic properties makes it an invaluable platform for the development of a wide range of functional materials and molecular systems. For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental chemistry and experimental methodologies associated with TTF is essential for harnessing its full potential in creating the next generation of advanced materials and technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. A TTF–TCNQ complex: an organic charge-transfer system with extraordinary electromagnetic response behavior - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Easy synthesis of 1,3-dithiole-2-thione - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Enantio‐Recognition and Charge Transfer Complex Formation Involving Tetrathiafulvalene‐Appended Chiral 1,2‐Cyclohexane‐Diamine: An Integrated Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular shuttles based on tetrathiafulvalene units and 1,5-dioxynaphthalene ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of functional tetrathiafulvalene-terpyridine dyad for metal cation recognition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

Unveiling the Polymorphic World of BEDT-TTF Crystals: A Technical Guide to the Alpha, Beta, and Kappa Phases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating polymorphic nature of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) crystals, focusing on the distinct characteristics of the alpha (α), beta (β), and kappa (κ) phases. These organic charge-transfer salts have garnered significant attention due to their diverse and tunable electronic properties, ranging from metallic conductivity and superconductivity to insulating behavior. Understanding the intricate relationship between their crystal structure and physical properties is paramount for the rational design of novel materials with tailored functionalities.

Structural and Physical Properties of BEDT-TTF Phases

The arrangement of the BEDT-TTF donor molecules within the crystal lattice dictates the electronic ground state of the material. The α, β, and κ phases are primarily distinguished by their unique molecular packing motifs, which in turn influence their electrical and magnetic properties.

The α-phase is characterized by a "herringbone" arrangement of the BEDT-TTF molecules.[1][2] Salts in this phase often exhibit a metal-to-insulator (MI) transition at a specific temperature (TMI).[3][4][5] For instance, α-(BEDT-TTF)₂I₃ undergoes a transition to a charge-ordered insulating state below 135 K.[4][6]

The β-phase features a more layered structure with stacks of BEDT-TTF molecules.[1] This arrangement can lead to quasi-two-dimensional electronic properties.

The κ-phase is of particular interest due to the prevalence of superconductivity among its members.[7][8][9] This phase is characterized by a dimerized structure where two BEDT-TTF molecules form a tightly bound pair.[7][10] These dimers are then arranged in an orthogonal fashion, creating a highly anisotropic two-dimensional conducting network.[7] The superconducting critical temperature (Tc) in κ-phase salts can be tuned by modifying the anion or applying pressure.[9] For example, κ-(BEDT-TTF)₂Cu[N(CN)₂]Br is a well-known ambient-pressure organic superconductor with a Tc of approximately 11.6 K.[7]

A summary of key quantitative data for representative salts of each phase is presented in the tables below.

Table 1: Structural Parameters of Representative BEDT-TTF Salts

| Phase | Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| α | α-(BEDT-TTF)₂I₃ | P1 | 9.16 | 10.77 | 17.54 | 96.73 | 97.58 | 91.47 | [11] |

| β | β-(BEST)₃(HOC₂H₄SO₃)₂·H₂O | P2₁ | - | - | - | - | - | - | [1] |

| κ | κ-(BEDT-TTF)₂Hg(SCN)₂Br (150K) | C2/c | 36.7651 | 8.2240 | 11.6716 | 90 | 90.163 | 90 | [12] |

Note: Data for β-(BEST)₃(HOC₂H₄SO₃)₂·H₂O is presented as an example of a β-type packing motif, though it is a salt of a related donor molecule.

Table 2: Physical Properties of Representative BEDT-TTF Salts

| Phase | Compound | Property | Value | Units | Ref. |

| α | α-(BEDT-TTF)₂I₃ | TMI | 135 | K | [4] |

| α | δ′-(BEDT-TTF)₂CF₃CF₂SO₃ | Room Temperature Conductivity | ~0.02 | S cm⁻¹ | [13] |

| κ | κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | Tc | 11.6 | K | [7] |

| κ | κ-(BEDT-TTF)₂Cu(NCS)₂ | Tc | 10.4 | K | [7] |

| κ | κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl | Tc | 11.5 (ambient pressure) | K | [14] |

| κ | κ-(BEDT-TTF)₂Hg(SCN)₂Br | TMI | ~90 | K | [12] |

Experimental Protocols: Synthesis of BEDT-TTF Crystals

The most common method for synthesizing single crystals of BEDT-TTF salts is electrocrystallization . This technique allows for slow and controlled crystal growth, leading to high-quality samples suitable for physical property measurements.

General Electrocrystallization Methodology

A standard electrocrystallization setup utilizes an H-shaped electrochemical cell, which separates the anode and cathode compartments. The general procedure is as follows:

-

Precursor Preparation:

-

The BEDT-TTF donor molecule is dissolved in an appropriate organic solvent. Common solvents include 1,1,2-trichloroethane (B165190) (TCE) or tetrahydrofuran (B95107) (THF).[13][15]

-

The supporting electrolyte, which contains the desired counter-anion (e.g., a lithium or tetra-n-butylammonium salt of the anion), is dissolved in the same solvent.[13]

-

-

Cell Assembly:

-

The BEDT-TTF solution is placed in the anode compartment of the H-cell.

-

The electrolyte solution is added to both the anode and cathode compartments.

-

Platinum wire electrodes are typically used for both the anode and cathode.

-

-

Crystal Growth:

-

A constant direct current is applied between the electrodes. The current density is a critical parameter and is typically in the range of 0.1 to 1.0 μA/cm².[13]

-

The electrocrystallization is carried out at a constant temperature, often around 25 °C.[13]

-

Over a period of several days to weeks, single crystals of the BEDT-TTF salt will grow on the surface of the anode.

-

-

Crystal Harvesting and Characterization:

-

Once the crystals have reached a suitable size, the current is turned off, and the crystals are carefully harvested from the electrode.

-

The crystals are then washed with the solvent and dried.

-

Characterization of the crystal phase and structure is typically performed using single-crystal X-ray diffraction.

-

Example Protocol: Synthesis of δ′-(BEDT-TTF)₂CF₃CF₂SO₃

The following is a specific example of an electrocrystallization protocol for a δ′-phase BEDT-TTF salt, which illustrates the key parameters:

-

Donor Solution: 10 mg of BEDT-TTF in the anode chamber of an H-cell.[13]

-

Electrolyte Solution: 60 mg of Li(CF₃CF₂SO₃) and 10 mg of 12-crown-4 (B1663920) in 15 mL of 1,1,2-trichloroethane (TCE), divided between the two chambers.[13]

-

Current Density: Initially 0.10 μA/cm², gradually increased to 0.25 μA/cm² over one week.[13]

-

Temperature: 25 °C.[13]

-

Crystallization Time: 27 days.[13]

-

Product: Black crystals of δ′-(BEDT-TTF)₂CF₃CF₂SO₃.[13]

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate the fundamental relationships governing the formation and properties of the different BEDT-TTF phases.

Caption: Relationship between synthesis, crystal structure, and electronic properties of BEDT-TTF phases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Anomalous metal-insulator transition in /spl alpha/-(BEDT-TTF)/sub 2/I/sub 3/ under high pressure | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. www2.riken.jp [www2.riken.jp]

- 7. mdpi.com [mdpi.com]

- 8. hzdr.de [hzdr.de]

- 9. Organic superconductor - Wikipedia [en.wikipedia.org]

- 10. κ-type BEDT-TTF salt | 山本グループ [yamamoto.ims.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. digital.csic.es [digital.csic.es]

- 13. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to Molecular Orbital Calculations for Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF or ET) is a pivotal electron-donor molecule in the field of materials science, forming the basis of numerous organic conductors and superconductors.[1] Its electronic properties, governed by its frontier molecular orbitals, are of paramount importance in the design and understanding of these advanced materials. This technical guide provides a comprehensive overview of the molecular orbital calculations for BEDT-TTF, detailing both theoretical and experimental methodologies. It is intended to serve as a valuable resource for researchers and professionals engaged in materials science and, while not a primary application, for those exploring the electronic properties of novel molecular scaffolds.

Introduction

The electronic structure of BEDT-TTF is characterized by its ability to be readily oxidized to form stable radical cations (BEDT-TTF⁺) and dications (BEDT-TTF²⁺).[1] This property is central to the formation of charge-transfer salts, where electrons are transferred from the BEDT-TTF donor to an acceptor molecule. The conductivity and other electronic behaviors of these salts are directly related to the arrangement of the BEDT-TTF molecules and the nature of their molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational chemistry provides powerful tools to investigate these electronic properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the spatial distribution of these orbitals.[2][3] These theoretical predictions can be correlated with experimental data obtained from techniques like cyclic voltammetry.

Theoretical Calculations of Molecular Orbitals

Computational Methods

A variety of quantum chemical methods are utilized to calculate the molecular orbitals of BEDT-TTF.

-

Density Functional Theory (DFT): This is the most common approach due to its balance of accuracy and computational cost.[4] Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently used.[5][6][7]

-

Ab initio Methods: These methods, such as Hartree-Fock (HF), are based on first principles without empirical parameterization.[5] While computationally more demanding than DFT, they provide a fundamental understanding of the electronic structure.

Basis Sets

The choice of basis set is crucial for accurate calculations. Common basis sets for BEDT-TTF include:

-

Correlation-consistent basis sets: e.g., aug-cc-pVDZ.

-

Double-zeta valence polarized (DZVP) basis sets. [2]

Software Packages

Several software packages are available for performing these calculations, with Gaussian being one of the most widely used.[9][10] Other packages include MOPAC and FPLO.[11]

Data Presentation: Calculated Orbital Energies

The following table summarizes representative calculated HOMO and LUMO energies for tetrathiafulvalene (B1198394) (TTF), the core of BEDT-TTF, and related derivatives from various studies. The energy gap (ΔE) is a key parameter for assessing chemical reactivity and electronic transitions.[12]

| Molecule/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference(s) |

| TTF (gas phase) | B3LYP/6-31++G | - | - | 3.872 | [12] |

| Thienothiophene Derivatives | B3LYP/6-31G(d) | -5.355 to -6.180 | -0.624 to -1.594 | 3.944 to 5.556 | [6] |

| Dipolar Siloles | B3LYP/6-31G(d) | - | - | -1.87 to -1.91 (LUMO) | [13] |

| Bithiophene Derivatives | B3LYP/6-31G(d,p) | - | - | - | [8] |

| Donor-π-Acceptor System | B3LYP/6-31G(d,p) | - | - | - | [7] |

| General Organic Molecules | B3LYP/6-31G* | Database values | Database values | Database values | [14] |

Note: Direct, comparable values for BEDT-TTF itself under a consistent set of methods are spread across numerous publications. The table provides a representative range for the parent TTF and similar derivatives to illustrate the typical energy levels and gaps obtained.

Experimental Determination of Electronic Properties

Synthesis of BEDT-TTF

The synthesis of BEDT-TTF is a multi-step process. One common route involves the coupling of 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][15][16]dithiin using triethyl phosphite.[15]

Detailed Protocol for Synthesis:

-

Preparation of 2-oxo-1,4-dithiane: This precursor is synthesized from 1,2-ethanedithiol (B43112) and chloroacetyl chloride. The resulting product is distilled to yield 2-oxo-1,4-dithiane.[15]

-

Preparation of 5,6-Dihydro-1,3-dithiolo[4,5-b][15][16]dithiin-2-one: The 2-oxo-1,4-dithiane is reacted with carbon disulfide in the presence of a base (e.g., sodium ethoxide) and then treated with an oxidizing agent.

-

Coupling Reaction: The resulting ketone is then self-coupled in the presence of triethyl phosphite. The solution is heated to reflux (around 125°C) for 2-3 hours.[15]

-

Purification: The precipitated orange-red crystals of BEDT-TTF are filtered, washed with methanol (B129727) and ether, and then dried. Recrystallization from chlorobenzene (B131634) yields pure BEDT-TTF.[15]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule.[17] For BEDT-TTF, this provides experimental values for the oxidation potentials, which can be correlated with the HOMO energy level.

Detailed Protocol for Cyclic Voltammetry of BEDT-TTF:

-

Preparation of the Solution: A solution of BEDT-TTF is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).[17]

-

Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[18]

-

Potential Sweep: A potentiostat is used to apply a linearly varying potential to the working electrode. The potential is swept from an initial value to a final value and then back again. For BEDT-TTF, the scan would typically cover the range where its two reversible oxidations occur.

-

Data Acquisition: The current flowing between the working and counter electrodes is measured as a function of the applied potential. The resulting plot of current versus potential is called a cyclic voltammogram.

-

Data Analysis: The voltammogram will show two distinct oxidation peaks for BEDT-TTF, corresponding to the formation of the radical cation (BEDT-TTF⁺) and the dication (BEDT-TTF²⁺). The half-wave potentials (E₁/₂) for these processes can be determined from the anodic and cathodic peak potentials.

Mandatory Visualizations

Computational Workflow for Molecular Orbital Analysis

Caption: Computational workflow for DFT analysis of BEDT-TTF.

Experimental Workflow for Cyclic Voltammetry

Caption: Experimental workflow for cyclic voltammetry of BEDT-TTF.

Conclusion

The molecular orbitals of BEDT-TTF are fundamental to its role as an electron donor in organic conducting materials. This guide has outlined the primary computational and experimental methods used to probe its electronic structure. DFT calculations, particularly with functionals like B3LYP and appropriate basis sets, provide reliable theoretical insights into HOMO-LUMO energies and distributions. These theoretical models are complemented and validated by experimental techniques, most notably cyclic voltammetry, which directly measures the molecule's redox behavior. A combined theoretical and experimental approach is crucial for the rational design of new BEDT-TTF-based materials with tailored electronic properties. While the primary application of BEDT-TTF remains in materials science, the methodologies described herein are broadly applicable to the characterization of the electronic properties of other novel organic molecules.

References

- 1. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive electronic-structure methods review featured in Nature Materials | EurekAlert! [eurekalert.org]

- 5. eprints.usm.my [eprints.usm.my]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Charge-Ordering and Structural Transition in the New Organic Conductor δ′-(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Synthesis of this compound (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ossila.com [ossila.com]

- 18. chem.libretexts.org [chem.libretexts.org]

The Dawn of Organic Superconductivity: An In-depth Technical Guide to Early Studies of BEDT-TTF Compounds

For Researchers, Scientists, and Drug Development Professionals

The discovery of superconductivity in organic materials based on the bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) molecule marked a pivotal moment in condensed matter physics and materials science. These early studies not only shattered the prevailing belief that superconductivity was exclusive to inorganic materials but also unveiled a rich landscape of complex electronic phenomena, including charge ordering, Mott insulation, and low-dimensional physics. This technical guide provides a comprehensive overview of the seminal experimental and theoretical work on the superconductivity of BEDT-TTF compounds, with a focus on the foundational methodologies and key quantitative findings that continue to inform research in this vibrant field.

Quantitative Data Summary

The following tables summarize the key superconducting and crystallographic parameters of some of the most significant early BEDT-TTF superconductors. This data is compiled from a range of seminal publications and provides a comparative overview of these fascinating materials.

Table 1: Superconducting Properties of Selected Early BEDT-TTF Compounds

| Compound | Anion | Crystal System | Space Group | Critical Temperature (Tc) (K) | Pressure (kbar) | Critical Magnetic Field (Hc2) (T) |

| β-(BEDT-TTF)2I3 | I3- | Triclinic | P-1 | 1.5 | Ambient | - |

| β-(BEDT-TTF)2I3 | I3- | Triclinic | P-1 | 7.5 | >1 | - |

| κ-(BEDT-TTF)2Cu(NCS)2 | Cu(NCS)2- | Monoclinic | P21 | 10.4 | Ambient | > 20 (parallel to conducting planes) |

| κ-(BEDT-TTF)2Cu[N(CN)2]Br | Cu[N(CN)2]Br- | Orthorhombic | Pnma | ~12 | Ambient | - |

| (BEDT-TTF)4Hg3Cl8 | Hg3Cl82- | - | - | 1.8 | 12 | - |

Table 2: Crystallographic Data for Key BEDT-TTF Superconductors

| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| β-(BEDT-TTF)2I3 | 6.609 | 9.083 | 15.267 | 85.63 | 95.62 | 70.22 |

| κ-(BEDT-TTF)2Cu(NCS)2 | 16.248 | 8.440 | 13.124 | - | 110.3 | - |

| κ-(BEDT-TTF)2Cu[N(CN)2]Br | 12.943 | 30.011 | 8.544 | - | - | - |

Experimental Protocols

The discovery and characterization of superconductivity in BEDT-TTF compounds relied on a set of meticulous experimental techniques. The following sections detail the core methodologies employed in these early, groundbreaking studies.

Crystal Growth: Electrochemical Crystallization

The synthesis of high-quality single crystals of BEDT-TTF salts was primarily achieved through electrochemical crystallization. This method allows for the slow and controlled growth of crystals, which is crucial for obtaining the well-ordered structures necessary for superconductivity.

Methodology:

-

Cell Preparation: A two-compartment H-shaped glass cell is typically used, with platinum wire electrodes in each compartment. The compartments are separated by a porous glass frit to allow for slow diffusion of the electrolyte.

-

Electrolyte Solution: The BEDT-TTF donor molecule is dissolved in an organic solvent (e.g., 1,1,2-trichloroethane, tetrahydrofuran) in one compartment. The supporting electrolyte, containing the desired counter-anion (e.g., (n-Bu)4NI3 for I3- salts), is dissolved in the same solvent in the other compartment. The addition of crown ethers, such as 18-crown-6, can aid in the solubilization of the electrolyte and influence the resulting crystal phase.[1]

-

Electrochemical Oxidation: A constant DC current (typically in the range of 0.1-1.0 μA) is applied between the platinum electrodes. This causes the gradual oxidation of the neutral BEDT-TTF molecules at the anode.

-

Crystal Growth: As the oxidized BEDT-TTF cations encounter the anions diffusing from the other compartment, they precipitate out of the solution in the form of single crystals on the anode surface. The growth process can take several days to weeks.

-

Crystal Harvesting: Once the crystals have reached a suitable size, the current is turned off, and the crystals are carefully harvested from the electrode, washed with the solvent, and dried.

Resistivity Measurements: The Four-Probe Method

To unequivocally demonstrate superconductivity, which is characterized by zero electrical resistance, early researchers employed the four-probe method. This technique is essential for accurately measuring the low resistances of these organic metals and superconductors, as it eliminates the influence of contact resistance.[2][3][4]

Methodology:

-

Sample Mounting: A single crystal of the BEDT-TTF salt is mounted on a substrate. Four thin gold or platinum wires are then attached to the crystal in a linear arrangement using a conductive silver or carbon paste.

-

Circuit Connection: The two outer wires are connected to a high-impedance DC current source, which passes a known, constant current (I) through the crystal. The two inner wires are connected to a sensitive voltmeter to measure the voltage drop (V) across a central portion of the crystal.

-

Low-Temperature Environment: The mounted sample is placed in a cryostat, which allows for precise temperature control, often down to liquid helium temperatures (4.2 K) and below. The temperature is monitored using a calibrated thermometer (e.g., a silicon diode or a germanium resistance thermometer).

-

Data Acquisition: The resistance (R = V/I) is measured as the temperature is slowly swept downwards. A sharp drop in resistance to a value indistinguishable from zero at a specific temperature indicates the superconducting transition (Tc).

-

Magnetic Field Dependence: To determine the upper critical magnetic field (Hc2), the experiment is repeated in the presence of an external magnetic field. The Tc is measured at different field strengths, and the Hc2 is the field at which superconductivity is completely suppressed at a given temperature.

Magnetic Susceptibility Measurements: SQUID Magnetometry

The Meissner effect, the expulsion of a magnetic field from a superconductor, provides another definitive proof of superconductivity. Early studies utilized Superconducting Quantum Interference Device (SQUID) magnetometers to measure the magnetic susceptibility of BEDT-TTF crystals.

Methodology:

-

Sample Preparation: A single crystal or a collection of aligned crystals is placed in a sample holder, typically made of a non-magnetic material like a plastic straw.

-

SQUID Magnetometer Setup: The sample holder is inserted into the SQUID magnetometer, which is cooled to liquid helium temperatures. The SQUID consists of a superconducting loop containing one or two Josephson junctions, making it extremely sensitive to changes in magnetic flux.

-

Zero-Field Cooling (ZFC): The sample is cooled to a temperature below its Tc in the absence of an external magnetic field. A small magnetic field (typically a few Gauss) is then applied, and the magnetic moment of the sample is measured as the temperature is slowly increased. In the superconducting state, the sample will exhibit a strong diamagnetic (negative) signal due to the screening currents that expel the magnetic field.

-

Field Cooling (FC): The sample is cooled from above its Tc in the presence of the same small magnetic field. Below Tc, some of the magnetic flux may be trapped within the superconductor. The magnetic moment is measured as the temperature is increased.

-

Data Analysis: The onset of the diamagnetic signal in the ZFC measurement provides a clear indication of the superconducting transition temperature. The magnitude of the diamagnetic signal can be used to estimate the superconducting volume fraction, confirming bulk superconductivity.

Theoretical Frameworks and Logical Relationships

The superconductivity in BEDT-TTF compounds is not a simple phenomenon and arises from a complex interplay of various factors. The following diagram illustrates the logical relationships between the crystal structure, electronic properties, and the emergence of superconductivity in these materials. A key aspect of these early organic superconductors is the competition between different electronic ground states.

Early theoretical models for superconductivity in BEDT-TTF salts, particularly the κ-phase materials, moved away from the conventional electron-phonon coupling mechanism (BCS theory). The proximity of superconductivity to an antiferromagnetic insulating phase suggested that electron-electron correlations and spin fluctuations could play a crucial role in the superconducting pairing. The Hubbard model on an anisotropic triangular lattice emerged as a minimal theoretical framework to describe the electronic properties of these materials.[5] In this picture, the ratio of the on-site Coulomb repulsion (U) to the bandwidth (t) determines the ground state. For large U/t, the system is a Mott insulator with antiferromagnetic ordering. As U/t is reduced, for example by applying pressure which increases the intermolecular orbital overlap and thus the bandwidth, the antiferromagnetism is suppressed, and superconductivity emerges. This suggests an unconventional pairing mechanism mediated by spin fluctuations, a concept that has been a central theme in the study of strongly correlated electron systems ever since.

References

The Unfolding Potential of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A Technical Guide for Researchers

Abstract

The bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF or ET) molecule stands as a cornerstone in the field of molecular electronics and materials science. Its remarkable capability as an electron donor has paved the way for the creation of a vast array of charge-transfer salts exhibiting a rich spectrum of electronic properties, including metallic conductivity and, most notably, superconductivity at ambient pressure. This technical guide provides an in-depth exploration of the core capabilities of the BEDT-TTF donor molecule, tailored for researchers, scientists, and professionals in drug development. It encompasses a comprehensive overview of its synthesis, electronic properties, and the experimental protocols essential for its study and application. Particular attention is given to the structure-property relationships that govern the unique behaviors of its charge-transfer salts.

Introduction